molecular formula C15H11N3O3 B12950038 2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid CAS No. 90700-70-2

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid

Cat. No.: B12950038
CAS No.: 90700-70-2
M. Wt: 281.27 g/mol
InChI Key: CVNIZZJTBHJREY-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with 2-carboxybenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-carboxamide derivatives .

Scientific Research Applications

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid is unique due to its combination of a benzimidazole ring with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90700-70-2

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-(1H-benzimidazole-2-carbonylamino)benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-14(13-16-11-7-3-4-8-12(11)17-13)18-10-6-2-1-5-9(10)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

CVNIZZJTBHJREY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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